

A Spectroscopic Comparison of 4-(Oxan-4-yl)aniline Positional Isomers

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Compound of Interest

Compound Name: 4-(Oxan-4-yl)aniline

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This guide presents a comparative spectroscopic analysis of **4-(Oxan-4-yl)aniline** and its ortho- and meta- positional isomers. The location of the oxanyl substituent on the aniline ring significantly influences the molecule's electronic environment and symmetry, leading to distinct spectroscopic signatures. While comprehensive experimental data for all isomers is not uniformly available in public databases, this guide combines available experimental data with established spectroscopic principles to provide a robust framework for their differentiation and characterization.

The analysis focuses on the key techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing expected and observed data to aid researchers in identifying these compounds.

Comparative Spectral Data

The following tables summarize the key expected and observed spectral data for the para-, meta-, and ortho-isomers of (Oxan-4-yl)aniline.

Table 1: ^1H NMR Spectroscopic Data

Parameter	4-(Oxan-4-yl)aniline (para-)	3-(Oxan-4-yl)aniline (meta-)	2-(Oxan-4-yl)aniline (ortho-)
Solvent/Frequency	CDCl ₃ / 400 MHz (Observed) [1]	(Predicted)	(Predicted)
-NH ₂ Protons (δ ppm)	3.60 (s, 2H)	~3.6-3.8 (br s, 2H)	~3.8-4.0 (br s, 2H)
Aromatic Protons (δ ppm)	6.89 (d, J=8.0 Hz, 2H), 6.62 (d, J=8.6 Hz, 2H)	~6.6-7.2 (m, 4H)	~6.7-7.2 (m, 4H)
Oxane Protons (δ ppm)	(Not explicitly reported)	~1.6-1.9 (m), ~3.4-3.6 (m), ~4.0-4.1 (m)	~1.7-2.0 (m), ~3.5-3.7 (m), ~4.0-4.2 (m)
Benzylic CH (δ ppm)	(Not explicitly reported)	~2.5-2.7 (m, 1H)	~2.8-3.0 (m, 1H)
Aromatic Splitting	AA'BB' System	Complex Multiplets	Complex Multiplets

Table 2: ¹³C NMR Spectroscopic Data

Parameter	4-(Oxan-4-yl)aniline (para-)	3-(Oxan-4-yl)aniline (meta-)	2-(Oxan-4-yl)aniline (ortho-)
Solvent/Frequency	CDCl ₃ / 100 MHz (Observed) [1]	(Predicted)	(Predicted)
Aromatic C-NH ₂ (δ ppm)	142.57	~145-147	~144-146
Aromatic C-Subst. (δ ppm)	(Not explicitly reported)	~140-142	~130-132
Aromatic CH (δ ppm)	115.69, 116.10	~112-130 (4 signals)	~115-130 (4 signals)
Oxane Carbons (δ ppm)	(Not explicitly reported)	~34-36 (CH ₂), ~67-69 (CH ₂ -O)	~33-35 (CH ₂), ~67-69 (CH ₂ -O)
Benzylic CH (δ ppm)	(Not explicitly reported)	~42-44	~38-40

Table 3: Infrared (IR) Spectroscopy Data (Expected)

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Comments
Amine (N-H)	Symmetric/Asymmetric Stretch	3500-3300	Two distinct bands for a primary amine.
Aromatic C-H	Stretch	3100-3000	Medium to weak bands.
Aliphatic C-H	Stretch	2950-2850	Strong bands from the oxane ring.
Aromatic C=C	Stretch	1620-1580	Multiple bands, characteristic of the benzene ring.
Amine (N-H)	Scissoring	1650-1580	Often overlaps with C=C stretches.
Ether (C-O-C)	Asymmetric Stretch	1150-1085	Strong, characteristic band for the oxane ring.
Aromatic C-H	Out-of-Plane Bending	900-690	Key diagnostic region: para- (~850-810), meta- (~810-750 & ~725-680), ortho- (~770-735).

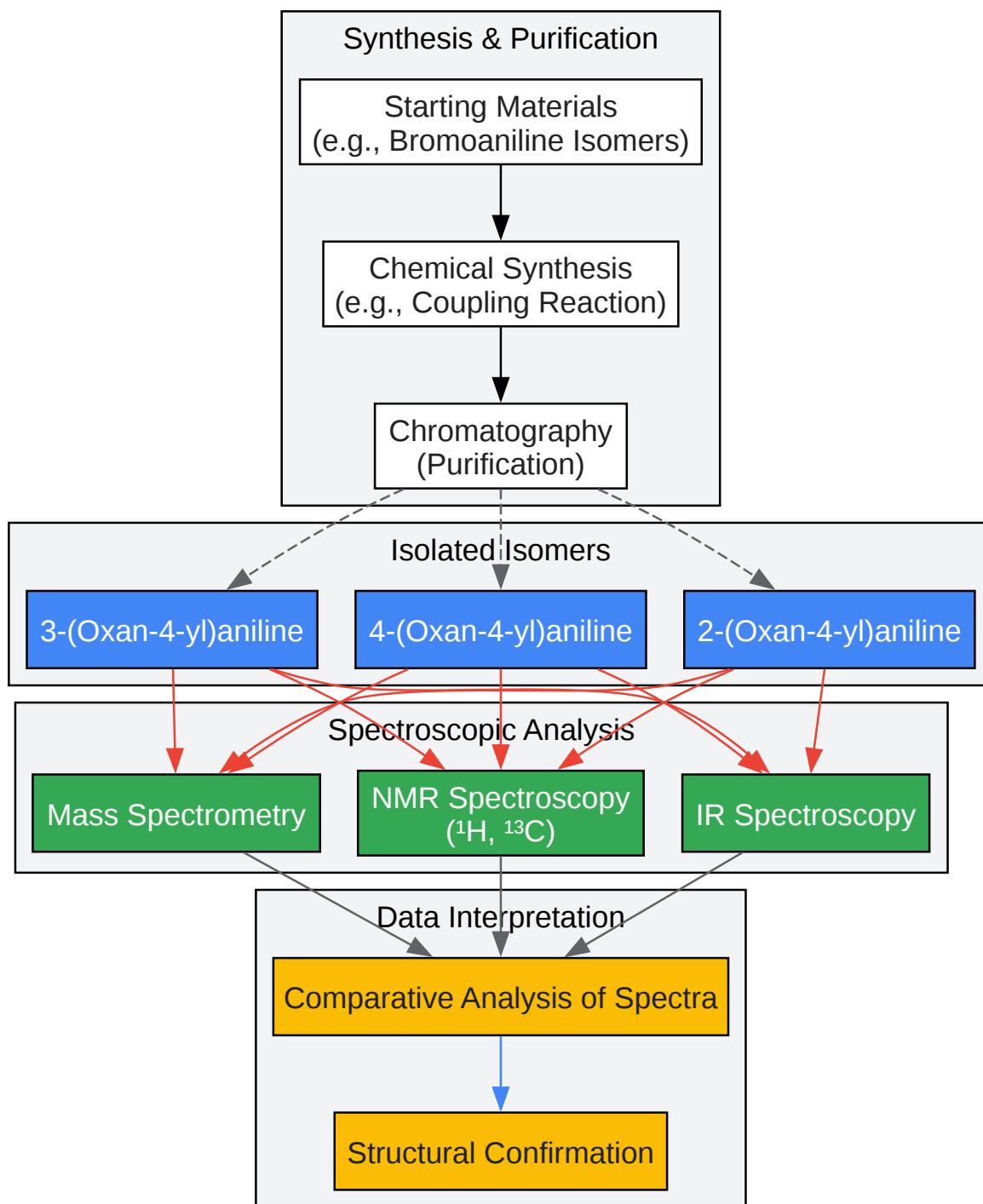
Table 4: Mass Spectrometry (MS) Data

Parameter	4-(Oxan-4-yl)aniline (para-)	3-(Oxan-4-yl)aniline (meta-)	2-(Oxan-4-yl)aniline (ortho-)
Molecular Formula	$C_{11}H_{15}NO$	$C_{11}H_{15}NO$ [2] [3]	$C_{11}H_{15}NO$ [4]
Molecular Weight	177.24	177.24	177.24
Molecular Ion (M^+) (m/z)	Expected at 177	Predicted at 177.11482 [2]	Predicted at 177.11482 [4]
$[M+H]^+$ (m/z)	Expected at 178	Predicted at 178.12265 [2]	Predicted at 178.12265 [4]
Key Fragmentation	Loss of oxane fragments, cleavage at the benzylic position.	Similar fragmentation pattern expected, with potential minor differences in ion abundance.	Similar fragmentation pattern expected, with potential minor differences in ion abundance.

Workflow for Isomer Analysis

The logical flow for synthesizing, isolating, and spectroscopically characterizing the (Oxan-4-yl)aniline isomers is depicted below. This process ensures unambiguous structural confirmation through the convergence of data from multiple analytical techniques.

Workflow for Spectroscopic Characterization of (Oxan-4-yl)aniline Isomers

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Caption: Experimental workflow for isomer synthesis, purification, and structural elucidation.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg (for ^1H NMR) or 20-50 mg (for ^{13}C NMR) of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO-d₆, within a 5 mm NMR tube.[5][6] Tetramethylsilane (TMS) is typically used as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Data is acquired on a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.[6]
- ^1H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C spectrum is acquired to simplify signals to singlets for each unique carbon atom. A greater number of scans is required due to the low natural abundance of the ^{13}C isotope.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[5]
- Instrumentation: An FT-IR spectrometer is used for data collection.
- Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} with a resolution of 4 cm^{-1} .[5][6] Averaging 16 to 32 scans is standard practice to improve data quality.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.^[7] Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: The instrument is calibrated using a known standard. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer scans a range (e.g., m/z 50-500) to detect the molecular ion and its characteristic fragment ions.

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